molecular formula C14H12N4O B11733639 (NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine

(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine

Cat. No.: B11733639
M. Wt: 252.27 g/mol
InChI Key: CVCQLQGHGWRYIN-SSZFMOIBSA-N
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Description

(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine is a compound that features a benzotriazole moiety linked to a phenylethylidene group through a hydroxylamine linkage. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine typically involves the reaction of benzotriazole with a suitable phenylethylidene precursor under specific conditions. One common method involves the use of 1H-benzotriazole as a starting material, which is reacted with a phenylethylidene derivative in the presence of a base to form the desired compound . The reaction conditions often include moderate temperatures and the use of solvents such as dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of benzotriazole derivatives, including this compound, typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of these reactions is facilitated by the stability and availability of the starting materials, as well as the robustness of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and bases such as sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects . These interactions can modulate the activity of enzymes and receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine is unique due to its specific combination of a benzotriazole moiety with a phenylethylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine

InChI

InChI=1S/C14H12N4O/c19-16-13(11-6-2-1-3-7-11)10-18-14-9-5-4-8-12(14)15-17-18/h1-9,19H,10H2/b16-13-

InChI Key

CVCQLQGHGWRYIN-SSZFMOIBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/CN2C3=CC=CC=C3N=N2

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CN2C3=CC=CC=C3N=N2

Origin of Product

United States

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